4-Amino-7-fluorocinnoline-3-carboxamide
Overview
Description
4-Amino-7-fluorocinnoline-3-carboxamide is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₄O and a molecular weight of 206.18 g/mol . This compound is characterized by the presence of an amino group at the 4-position, a fluorine atom at the 7-position, and a carboxamide group at the 3-position of the cinnoline ring. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-Amino-7-fluorocinnoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through cyclization reactions.
Introduction of Functional Groups:
Chemical Reactions Analysis
4-Amino-7-fluorocinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-7-fluorocinnoline-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers use it to study the interactions of heterocyclic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Amino-7-fluorocinnoline-3-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The amino and fluorine groups may play a role in binding to target proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
4-Amino-7-fluorocinnoline-3-carboxamide can be compared with other cinnoline derivatives, such as:
4-Amino-7-chlorocinnoline-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-7-bromocinnoline-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts.
Properties
IUPAC Name |
4-amino-7-fluorocinnoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O/c10-4-1-2-5-6(3-4)13-14-8(7(5)11)9(12)15/h1-3H,(H2,11,13)(H2,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUNPZJPVGALTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NC(=C2N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327598 | |
Record name | NSC669307 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161373-30-4 | |
Record name | NSC669307 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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